Cas no 2703760-92-1 (5-(4,4-difluoropiperidin-3-yl)amino-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione)

5-(4,4-Difluoropiperidin-3-yl)amino-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a structurally complex heterocyclic compound featuring both difluoropiperidine and dioxopiperidine moieties. Its unique design combines a fluorinated piperidine ring with an isoindole-1,3-dione core, conferring potential advantages in molecular recognition and binding affinity. The presence of fluorine atoms enhances metabolic stability and lipophilicity, while the dioxopiperidine group may contribute to proteolytic targeting properties. This compound is of interest in medicinal chemistry research, particularly for applications requiring selective modulation of protein-protein interactions or targeted degradation pathways. Its bifunctional architecture allows for further derivatization, making it a versatile intermediate in drug discovery. The compound's stability and synthetic accessibility support its utility in exploratory pharmacological studies.
5-(4,4-difluoropiperidin-3-yl)amino-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione structure
2703760-92-1 structure
商品名:5-(4,4-difluoropiperidin-3-yl)amino-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
CAS番号:2703760-92-1
MF:C18H18F2N4O4
メガワット:392.356730937958
CID:5614671
PubChem ID:165945240

5-(4,4-difluoropiperidin-3-yl)amino-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione 化学的及び物理的性質

名前と識別子

    • 2703760-92-1
    • EN300-33367757
    • 5-[(4,4-difluoropiperidin-3-yl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
    • 5-(4,4-difluoropiperidin-3-yl)amino-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
    • インチ: 1S/C18H18F2N4O4/c19-18(20)5-6-21-8-13(18)22-9-1-2-10-11(7-9)17(28)24(16(10)27)12-3-4-14(25)23-15(12)26/h1-2,7,12-13,21-22H,3-6,8H2,(H,23,25,26)
    • InChIKey: ROVLVCPNQLNGAW-UHFFFAOYSA-N
    • ほほえんだ: FC1(CCNCC1NC1C=CC2C(N(C(C=2C=1)=O)C1C(NC(CC1)=O)=O)=O)F

計算された属性

  • せいみつぶんしりょう: 392.12961139g/mol
  • どういたいしつりょう: 392.12961139g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 8
  • 重原子数: 28
  • 回転可能化学結合数: 3
  • 複雑さ: 716
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 108Ų

5-(4,4-difluoropiperidin-3-yl)amino-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-33367757-1g
5-[(4,4-difluoropiperidin-3-yl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
2703760-92-1
1g
$0.0 2023-09-04
Enamine
EN300-33367757-1.0g
5-[(4,4-difluoropiperidin-3-yl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
2703760-92-1
1g
$0.0 2023-05-24

5-(4,4-difluoropiperidin-3-yl)amino-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione 関連文献

5-(4,4-difluoropiperidin-3-yl)amino-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dioneに関する追加情報

Recent Advances in the Study of 5-(4,4-difluoropiperidin-3-yl)amino-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS: 2703760-92-1)

The compound 5-(4,4-difluoropiperidin-3-yl)amino-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS: 2703760-92-1) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has been the subject of several studies aimed at exploring its potential therapeutic applications, particularly in the context of targeted protein degradation and oncology.

Recent research has focused on the molecular mechanisms underlying the biological activity of this compound. Studies have demonstrated its ability to act as a proteolysis-targeting chimera (PROTAC), a class of molecules designed to selectively degrade target proteins. The compound's structure, which includes a 2,6-dioxopiperidin-3-yl moiety, is critical for its interaction with the ubiquitin-proteasome system, facilitating the degradation of specific proteins implicated in disease pathways.

In vitro and in vivo studies have provided compelling evidence of the compound's efficacy. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that 5-(4,4-difluoropiperidin-3-yl)amino-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione exhibited potent activity against certain cancer cell lines, with IC50 values in the nanomolar range. The study also highlighted the compound's favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability.

Further investigations have explored the compound's potential in addressing drug resistance, a significant challenge in cancer therapy. A recent preprint on bioRxiv detailed how this molecule could overcome resistance mechanisms by degrading key oncogenic proteins that are often upregulated in resistant tumors. This finding opens new avenues for the development of next-generation therapeutics for refractory cancers.

Despite these promising results, challenges remain. The specificity of the compound's protein degradation activity and potential off-target effects are areas of ongoing research. Additionally, the optimization of its chemical structure to enhance potency and reduce toxicity is a key focus for future studies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, 5-(4,4-difluoropiperidin-3-yl)amino-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione represents a significant advancement in the field of targeted protein degradation. Its unique mechanism of action and promising preclinical data underscore its potential as a therapeutic agent. Continued research and development will be essential to fully realize its clinical potential and address the remaining challenges.

おすすめ記事

推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.